molecular formula C9H8INO B11848753 2-iodo-5-methoxy-1H-indole CAS No. 99275-49-7

2-iodo-5-methoxy-1H-indole

Cat. No.: B11848753
CAS No.: 99275-49-7
M. Wt: 273.07 g/mol
InChI Key: ZAJMEADSVWEEQK-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-1H-indole is an organic compound belonging to the class of indoles, which are heterocyclic aromatic organic compounds Indoles are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-5-methoxy-1H-indole typically involves the iodination of 5-methoxyindole. One common method is the electrophilic aromatic substitution reaction, where 5-methoxyindole is treated with iodine and an oxidizing agent such as silver sulfate or potassium iodate in an acidic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxy-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The iodine atom can be reduced to form 5-methoxyindole.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 5-methoxyindole.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

2-Iodo-5-methoxy-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-iodo-5-methoxy-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group can enhance its lipophilicity, allowing it to cross cell membranes more easily, while the iodine atom can participate in halogen bonding, influencing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Lacks the iodine atom, making it less reactive in substitution reactions.

    2-Iodoindole: Lacks the methoxy group, affecting its solubility and biological activity.

    5-Iodoindole: Iodine atom at a different position, leading to different reactivity and applications.

Uniqueness

2-Iodo-5-methoxy-1H-indole is unique due to the presence of both the iodine atom and the methoxy group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity in synthetic chemistry and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-iodo-5-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c1-12-7-2-3-8-6(4-7)5-9(10)11-8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJMEADSVWEEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452722
Record name 1H-Indole, 2-iodo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99275-49-7
Record name 2-Iodo-5-methoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99275-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole, 2-iodo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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